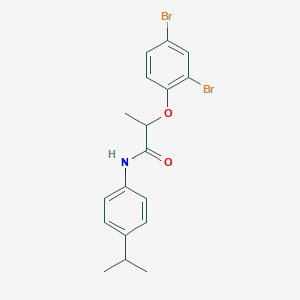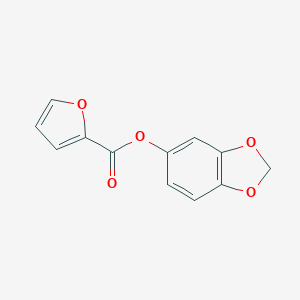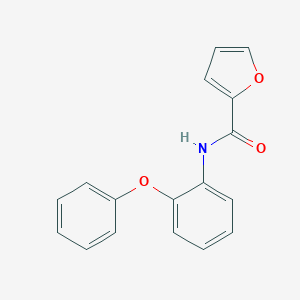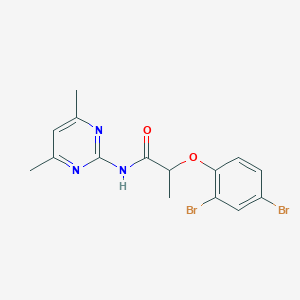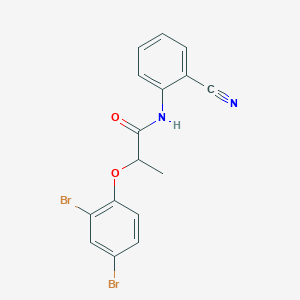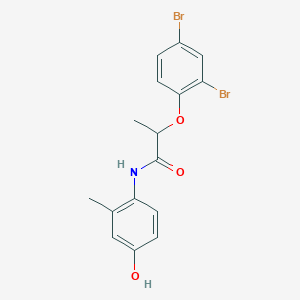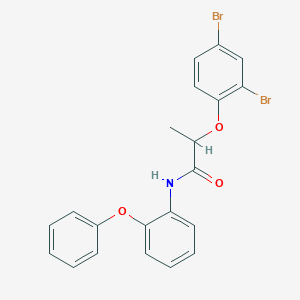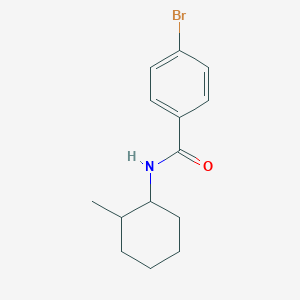
4-bromo-N-(2-methylcyclohexyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(2-methylcyclohexyl)benzamide, also known as BAMC, is a synthetic compound that belongs to the family of amides. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. BAMC is widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 4-bromo-N-(2-methylcyclohexyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to modulate the activity of voltage-gated ion channels and to interact with the GABAergic system, which plays a key role in the regulation of neuronal activity.
Biochemical and Physiological Effects:
4-bromo-N-(2-methylcyclohexyl)benzamide has been shown to have a range of biochemical and physiological effects in the body. It has been found to reduce the levels of certain inflammatory markers, such as prostaglandins and cytokines, and to increase the levels of endogenous opioids, which are natural pain-relieving compounds. 4-bromo-N-(2-methylcyclohexyl)benzamide has also been shown to modulate the activity of certain neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-N-(2-methylcyclohexyl)benzamide has several advantages as a research tool, including its potent analgesic and anti-inflammatory properties, its ability to modulate the activity of ion channels and neurotransmitters, and its potential use in the treatment of neurological disorders. However, there are also some limitations to its use in lab experiments, including its low solubility in water, its complex synthesis process, and the need for specialized equipment and skilled personnel.
Orientations Futures
There are several areas of future research that could benefit from the use of 4-bromo-N-(2-methylcyclohexyl)benzamide. One potential direction is the development of new pain-relieving drugs based on the chemical structure of 4-bromo-N-(2-methylcyclohexyl)benzamide. Another potential area of research is the investigation of 4-bromo-N-(2-methylcyclohexyl)benzamide's potential use in the treatment of neurological disorders, such as epilepsy and Parkinson's disease. Further studies are also needed to fully understand the mechanism of action of 4-bromo-N-(2-methylcyclohexyl)benzamide and its effects on various biochemical and physiological processes in the body.
Méthodes De Synthèse
4-bromo-N-(2-methylcyclohexyl)benzamide can be synthesized through a multi-step process that involves the reaction of 4-bromoaniline with 2-methylcyclohexanone in the presence of a catalyst. The resulting intermediate is then reacted with benzoyl chloride to yield the final product. The synthesis of 4-bromo-N-(2-methylcyclohexyl)benzamide is a complex process that requires skilled personnel and specialized equipment.
Applications De Recherche Scientifique
4-bromo-N-(2-methylcyclohexyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain-relieving drugs. 4-bromo-N-(2-methylcyclohexyl)benzamide has also been investigated for its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Propriétés
Formule moléculaire |
C14H18BrNO |
|---|---|
Poids moléculaire |
296.2 g/mol |
Nom IUPAC |
4-bromo-N-(2-methylcyclohexyl)benzamide |
InChI |
InChI=1S/C14H18BrNO/c1-10-4-2-3-5-13(10)16-14(17)11-6-8-12(15)9-7-11/h6-10,13H,2-5H2,1H3,(H,16,17) |
Clé InChI |
WTGMYDSRFATLGF-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1NC(=O)C2=CC=C(C=C2)Br |
SMILES canonique |
CC1CCCCC1NC(=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4-Hydroxyphenyl)sulfanyl]phenyl methanesulfonate](/img/structure/B290754.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-ethoxybenzoate](/img/structure/B290755.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate](/img/structure/B290756.png)


